![molecular formula C6H8N2O4S B2506043 4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid CAS No. 937629-33-9](/img/structure/B2506043.png)
4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
“4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C8H9NO4S. It belongs to the family of MXenes , which are two-dimensional transition metal carbides, nitrides, and carbonitrides. MXenes have garnered significant interest due to their unique properties and potential applications in various fields .
Scientific Research Applications
Synthesis and Catalytic Applications
4-(Methylsulfamoyl)-1H-pyrrole-2-carboxylic acid has been explored in the field of organic synthesis and catalysis. For instance, Zolfigol et al. (2015) discussed the use of related compounds in the synthesis of various organic structures such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) and cinnamic acids under environmentally friendly conditions. This research highlights the compound's potential utility in industrial applications (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Development of Heterocyclic Compounds
The compound is also significant in the development of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For example, Toja et al. (1986) synthesized a series of related compounds, demonstrating their potential for antibacterial activity (Toja, Kettenring, Goldstein, & Tarzia, 1986). Similarly, Pathak (2000) described the conversion of related molecules into pyrrolo[3,2-d]pyrimidines, showcasing the versatility of these compounds in chemical synthesis (Pathak, 2000).
Contributions to Organic Chemistry
The compound plays a significant role in various organic synthesis processes. For instance, Porta et al. (1994) utilized related compounds in the synthesis of methyl 3-aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates, emphasizing the compound's importance in creating complex organic structures (Porta, Capuzzi, & Bettarini, 1994). Additionally, Häusler (1986) investigated the reaction of methyl 1-pyrroline-2-carboxylate, a related compound, with N,N′-Ditosylsulphur-diimide, contributing to the understanding of sulfur-based reactions in organic chemistry (Häusler, 1986).
Future Directions
properties
IUPAC Name |
4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S/c1-7-13(11,12)4-2-5(6(9)10)8-3-4/h2-3,7-8H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNWTKUDCGCDIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CNC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid |
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